![molecular formula C36H40N2O4 B13441835 N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide](/img/structure/B13441835.png)
N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide is a complex organic compound with the molecular formula C36H40N2O4 and a molecular weight of 564.71 g/mol. This compound is known for its applications in neurology, particularly in the study of pain and inflammation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Bis(phenylmethoxy)phenyl Intermediate: This involves the reaction of phenol derivatives with benzyl chloride in the presence of a base to form the bis(phenylmethoxy)phenyl compound.
Coupling with Ethylamine Derivatives: The intermediate is then coupled with ethylamine derivatives under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as depression, Parkinson’s disease, and schizophrenia.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide involves its interaction with specific molecular targets in the body. It is known to modulate adrenergic receptors, which play a crucial role in neurotransmission and the regulation of mood and stress. The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N1-[2-[3,4-Dimethoxyphenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide
- N1-[2-[3,4-Dihydroxyphenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide
Uniqueness
N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in neurology and other fields.
Propiedades
Fórmula molecular |
C36H40N2O4 |
|---|---|
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
N'-[2-[3,4-bis(phenylmethoxy)phenyl]ethyl]-N-(2-phenylethyl)hexanediamide |
InChI |
InChI=1S/C36H40N2O4/c39-35(37-24-22-29-12-4-1-5-13-29)18-10-11-19-36(40)38-25-23-30-20-21-33(41-27-31-14-6-2-7-15-31)34(26-30)42-28-32-16-8-3-9-17-32/h1-9,12-17,20-21,26H,10-11,18-19,22-25,27-28H2,(H,37,39)(H,38,40) |
Clave InChI |
LFSNGZGMTLPBEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)CCCCC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


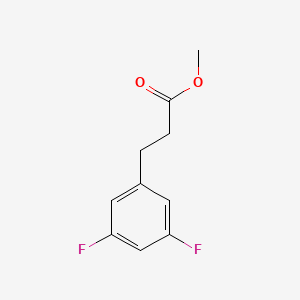

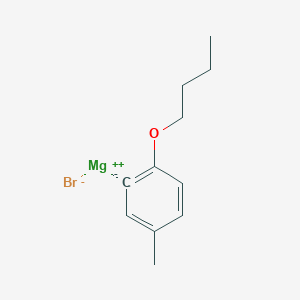
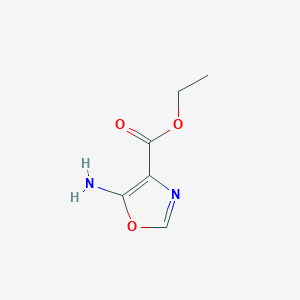
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
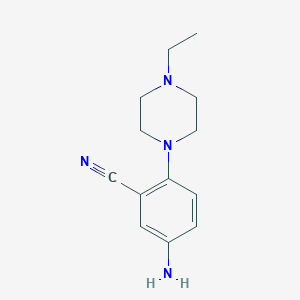
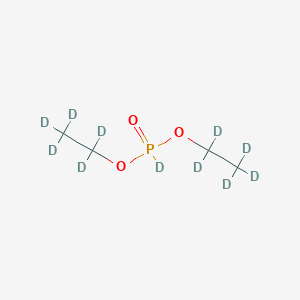
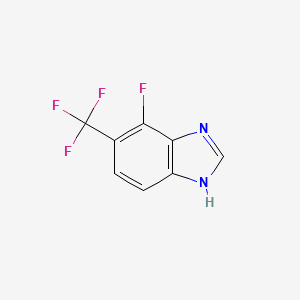
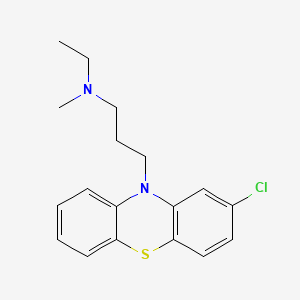
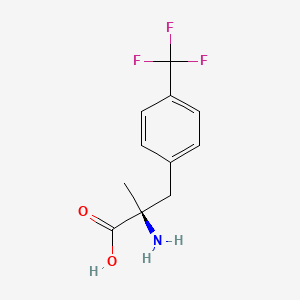

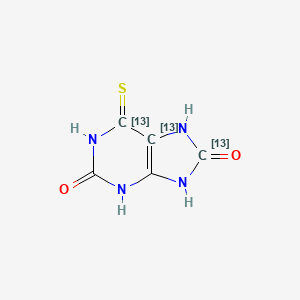
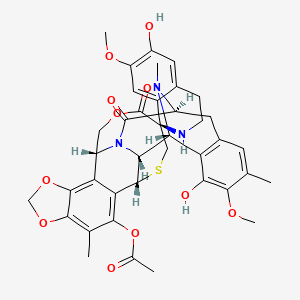
![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)
